molecular formula C25H24N6 B607969 HOE 33187 CAS No. 23623-08-7

HOE 33187

Cat. No.: B607969
CAS No.: 23623-08-7
M. Wt: 408.509
InChI Key: SOUKAPYFWOYMNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HOE 33187 involves the reaction of 4-methylpiperazine with 2-phenyl-1H-benzimidazole-5-carbaldehyde under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: HOE 33187 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of HOE 33187: this compound is unique due to its specific structural modifications, which enhance its binding affinity and fluorescence intensity compared to other Hoechst dyes. Its cytotoxic properties also make it a valuable compound for cancer research .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6/c1-30-11-13-31(14-12-30)19-8-10-21-23(16-19)29-25(27-21)18-7-9-20-22(15-18)28-24(26-20)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKAPYFWOYMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658637
Record name 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23623-08-7
Record name 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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